molecular formula C19H24FN3O2 B2854199 N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide CAS No. 2223838-52-4

N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide

Cat. No. B2854199
CAS RN: 2223838-52-4
M. Wt: 345.418
InChI Key: NPCBEAYUSMXTAK-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide, also known as CPP-109, is a compound that has been extensively studied for its potential therapeutic use in treating addiction and other neurological disorders.

Mechanism of Action

N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide is a selective inhibitor of the enzyme, histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been implicated in the development of addiction and other neurological disorders. By inhibiting HDAC, N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide is thought to promote changes in gene expression that may help to reduce addictive behaviors and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide can reduce cocaine self-administration in rats and monkeys, as well as reduce the reinstatement of cocaine seeking behavior. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide has been shown to have anti-depressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide in lab experiments is its selectivity for HDAC, which reduces the likelihood of off-target effects. However, one limitation is that N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide has poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several potential future directions for the use of N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide in treating addiction and other neurological disorders. One direction is to further investigate its potential use in combination with other drugs or therapies. Another direction is to explore its potential use in treating other addictive substances such as opioids or nicotine. Additionally, further research is needed to better understand the mechanisms underlying the anti-depressant effects of N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide.

Synthesis Methods

N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide is synthesized through the reaction of 1-cyanocyclohexane with 3-(4-fluorophenyl)-3-hydroxypyrrolidine and acetic anhydride. The resulting compound is then purified through recrystallization to obtain N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide in its pure form.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide has been extensively studied for its potential therapeutic use in treating addiction, particularly cocaine addiction. It has also shown promise in the treatment of other neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-16-6-4-15(5-7-16)19(25)10-11-23(14-19)12-17(24)22-18(13-21)8-2-1-3-9-18/h4-7,25H,1-3,8-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCBEAYUSMXTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCC(C2)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide

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